molecular formula C9H18ClNO3 B7970920 4-Hydroxy-1-propyl-4-piperidinecarboxylic acid hydrochloride

4-Hydroxy-1-propyl-4-piperidinecarboxylic acid hydrochloride

Cat. No.: B7970920
M. Wt: 223.70 g/mol
InChI Key: HNXSJKAURPACMC-UHFFFAOYSA-N
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Description

4-Hydroxy-1-propyl-4-piperidinecarboxylic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-propyl-4-piperidinecarboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of 4-hydroxy-1-piperidinecarboxylic acid with propyl halides in the presence of a base, followed by acidification to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-propyl-4-piperidinecarboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols .

Scientific Research Applications

4-Hydroxy-1-propyl-4-piperidinecarboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-propyl-4-piperidinecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The piperidine ring may also interact with receptors and other biomolecules, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-1-piperidinecarboxylic acid
  • 1-Propyl-4-piperidinecarboxylic acid
  • 4-Hydroxy-1-methyl-4-piperidinecarboxylic acid

Uniqueness

4-Hydroxy-1-propyl-4-piperidinecarboxylic acid hydrochloride is unique due to the presence of both hydroxyl and propyl groups on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

4-hydroxy-1-propylpiperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-2-5-10-6-3-9(13,4-7-10)8(11)12;/h13H,2-7H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXSJKAURPACMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)(C(=O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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